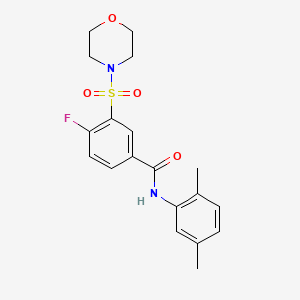![molecular formula C15H16N2O4S2 B5137010 N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide involves the inhibition of enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase and urease has been found to be beneficial in the treatment of glaucoma and gastric ulcers, respectively.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease and cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and structure-activity relationships. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Future Directions
The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to achieve higher yields and purity. Furthermore, the potential toxicity of this compound needs to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods and has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of enzymes, and it has been found to exhibit various biochemical and physiological effects. The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases and optimizing its synthesis method.
Synthesis Methods
The synthesis of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 2-nitrobenzenesulfonyl chloride with 2-mercaptoethylbenzene in the presence of a base such as triethylamine. This method has been optimized to achieve high yields and purity of the compound. Other methods include the reaction of 2-nitrobenzenesulfonamide with benzylthiol in the presence of a catalyst such as copper powder.
Scientific Research Applications
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its scientific research applications. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. Due to its inhibitory activity, this compound has been investigated for its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-17(19)14-8-4-5-9-15(14)23(20,21)16-10-11-22-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNCWCZLVLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)



![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)




![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)